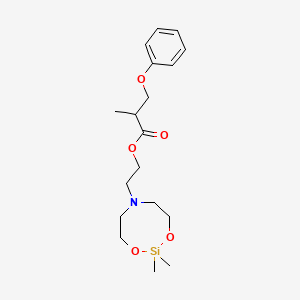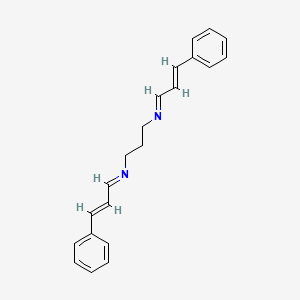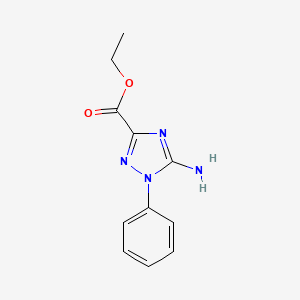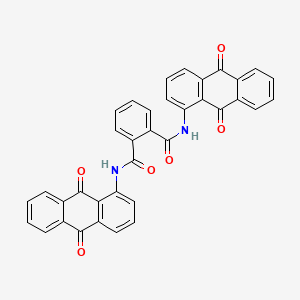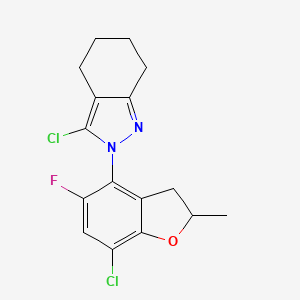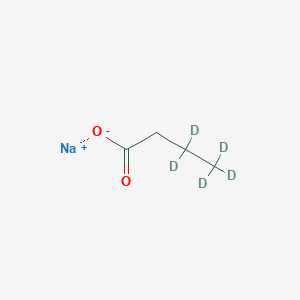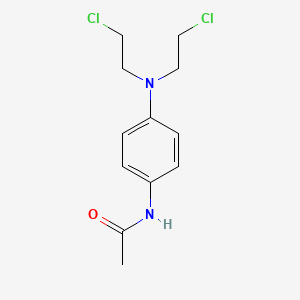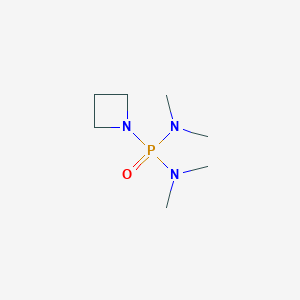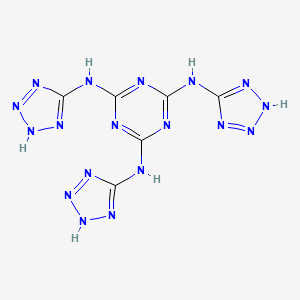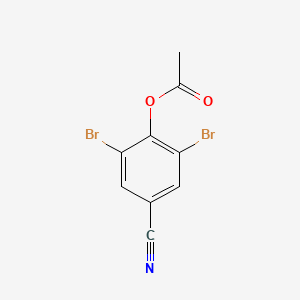
5'-Thymidylic acid,3'-azido-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, 3’-azido-3’-deoxy- is a modified nucleotide analog. It is structurally similar to thymidine monophosphate but contains an azido group at the 3’ position of the deoxyribose sugar. This modification makes it a valuable compound in various biochemical and pharmaceutical applications, particularly in antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy- typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a trityl group to prevent unwanted reactions.
Introduction of the azido group: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by sodium azide to introduce the azido group.
Deprotection: The trityl group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Click chemistry:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Copper(I) catalysts: Used in click chemistry reactions.
Tosyl chloride: Used for converting the hydroxyl group to a leaving group.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted thymidine derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, 3’-azido-3’-deoxy- has several scientific research applications:
Antiviral research: It is a potent inhibitor of HIV-1 replication and is used in the development of antiviral drugs.
Bioconjugation: The azido group allows for easy conjugation with other molecules, making it useful in bioconjugation studies.
Molecular biology: Used in studies involving DNA synthesis and repair mechanisms.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxy-5-fluorocytidine: Another nucleotide analog with an azido group at the 3’ position.
3’-Azido-3’-deoxy-5’-O-tritylthymidine: A protected derivative of 5’-Thymidylic acid, 3’-azido-3’-deoxy-.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy- is unique due to its specific modification at the 3’ position, which allows it to act as a chain terminator in DNA synthesis. This property makes it particularly effective in antiviral applications, distinguishing it from other nucleotide analogs .
Eigenschaften
Molekularformel |
C10H13N5NaO7P |
|---|---|
Molekulargewicht |
369.20 g/mol |
IUPAC-Name |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChI-Schlüssel |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



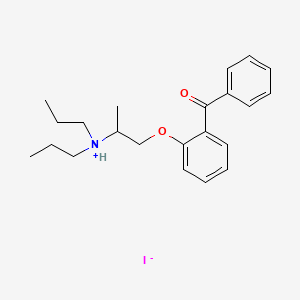
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
